4-Tert-butyl-6-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Tert-butyl-6-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a tert-butyl group and a piperazine ring. The compound also contains a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-6-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrimidine core, the introduction of the tert-butyl group, and the attachment of the piperazine and thiazole rings. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions.
Incorporation of the Thiazole Ring: This step may involve cyclization reactions using thioamides and α-haloketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-6-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Tert-butyl-6-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-6-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, is known to interact with various enzymes and receptors, leading to its diverse biological activities. The compound may exert its effects through inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenole: Another compound with a tert-butyl group, known for its antioxidant properties.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: A compound with a similar pyrimidine core and piperazine ring.
Uniqueness
4-Tert-butyl-6-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrimidine core, a tert-butyl group, a piperazine ring, and a thiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H27N5S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-[[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C19H27N5S/c1-19(2,3)16-10-17(21-13-20-16)24-8-6-23(7-9-24)11-15-12-25-18(22-15)14-4-5-14/h10,12-14H,4-9,11H2,1-3H3 |
InChI Key |
QYDKAGGVPZLWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)CC3=CSC(=N3)C4CC4 |
Origin of Product |
United States |
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